

N-Methyl Pemetrexed: A Certified Reference Standard for Pharmaceutical Quality Control

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Compound of Interest		
Compound Name:	N-Methyl pemetrexed	
Cat. No.:	B565922	Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive validation of **N-Methyl Pemetrexed** as a reference standard, offering a direct comparison with other commercially available pemetrexed-related impurities. The experimental data and protocols herein support its use in routine quality control, analytical method development, and validation.

N-Methyl Pemetrexed, also known as Pemetrexed EP Impurity A, is a critical process impurity formed during the synthesis of Pemetrexed, a multitargeted antifolate agent used in chemotherapy.[1][2][3] Its diligent monitoring is essential to guarantee the safety and efficacy of the final drug product. Certified reference standards of **N-Methyl Pemetrexed** are indispensable for the accurate quantification of this impurity in batches of Pemetrexed.

Comparative Analysis of Pemetrexed Reference Standards

The quality of a reference standard is defined by its identity, purity, and characterized content. Below is a comparative summary of **N-Methyl Pemetrexed** and other key pemetrexed-related compound reference standards. The data presented is representative of typical certificates of analysis provided by various suppliers.[4][5]



Reference Standard	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)
N-Methyl Pemetrexed (Pemetrexed EP Impurity A)	(2S)-2-[[4-[2- (2-amino-1- methyl-4-oxo- 7H- pyrrolo[2,3- d]pyrimidin-5- yl)ethyl]benzo yl]amino]pent anedioic acid	869791-42-4	C21H23N5O6	441.44	≥ 97.0%
Pemetrexed Diacid	N-[4-[2-(2- Amino-4,7- dihydro-4- oxo-1H- pyrrolo[2,3- d]pyrimidin-5- yl)ethyl]benzo yl]-L-glutamic Acid	137281-23-3	C20H21N5O6	427.41	≥ 98.0%
Pemetrexed Diamide (Impurity D)	N-[4-[2-(2- Amino-4,7- dihydro-4- oxo-1H- pyrrolo[2,3- d]pyrimidin-5- yl)ethyl]benzo yl]-L- glutamine	144051-68-3	C20H22N6O5	426.43	≥ 95.0%
Pemetrexed Keto Impurity	N-[4-[2-(2- Amino-4,7- dihydro-4,6- dioxo-1H- pyrrolo[2,3-	193281-00-4	C20H21N5O7	443.41	≥ 95.0%



d]pyrimidin-5yl)ethyl]benzo yl]-L-glutamic acid

Experimental Validation Protocols

The validation of **N-Methyl Pemetrexed** as a reference standard involves a series of analytical tests to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a stability-indicating HPLC method for the analysis of **N-Methyl Pemetrexed**.

Instrumentation:

- HPLC system with a UV detector
- Chromatographic data acquisition software

Chromatographic Conditions:

- Column: Reversed-phase C18, 4.6 mm x 150 mm, 3.5 μm particle size
- Mobile Phase:
 - A: 0.1% Glacial Acetic Acid in Water (pH 5.3)
 - B: Acetonitrile
- Gradient Program: Isocratic elution with 89% A and 11% B
- Flow Rate: 2.0 mL/min
- Column Temperature: 30°C



• Detection Wavelength: 285 nm

Injection Volume: 20 μL

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve N-Methyl Pemetrexed reference standard in purified water to a final concentration of approximately 500 μg/mL.
- Test Solution: Prepare the sample to be analyzed in purified water at a similar concentration.

Validation Parameters: The method is validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

- Specificity: The method should demonstrate the ability to separate N-Methyl Pemetrexed from Pemetrexed and other related impurities. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are performed to ensure peak purity.
- Linearity: A linear relationship between the peak area and the concentration of N-Methyl Pemetrexed is established over a range of concentrations (e.g., 80% to 120% of the nominal concentration).
- Accuracy: The accuracy is determined by the recovery of known amounts of N-Methyl
 Pemetrexed spiked into a sample matrix.
- Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) of the peak areas for multiple injections. The relative standard deviation (RSD) should be within acceptable limits.
- Robustness: The method's robustness is assessed by making deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Structural Elucidation and Characterization

Beyond chromatographic purity, the definitive identification of **N-Methyl Pemetrexed** is achieved through spectroscopic techniques.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the
 chemical structure of N-Methyl Pemetrexed, ensuring all protons and carbons are
 accounted for and consistent with the expected structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and molecular weight of the compound.

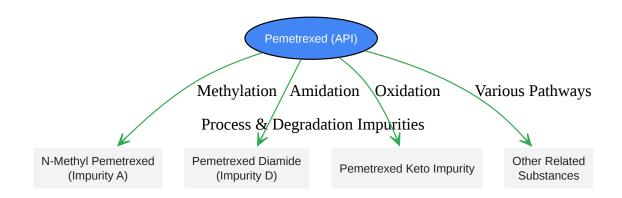
Visualizing the Workflow and Relationships

To better illustrate the processes and connections involved in the validation of **N-Methyl Pemetrexed**, the following diagrams are provided.



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Validation workflow for **N-Methyl Pemetrexed** reference standard.



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Relationship of Pemetrexed to its key impurities.



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